N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-4-23-15-8-6-13(10-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-9-12(20)5-7-14(17)21/h5-10,22H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKUDEJAKQEUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Profile
Chemical Structure and Properties
- Molecular Formula: C21H26N2O5S
- Molecular Weight: 418.50654 g/mol
- IUPAC Name: this compound
- SMILES: CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
- InChIKey: UDVUIQOHBWPXEY-UHFFFAOYSA-N
The compound exhibits a range of biological activities attributed to its structural features. It is hypothesized to interact with various biological targets including:
- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Kinase Inhibition : Preliminary studies indicate that it may inhibit kinases involved in cell signaling pathways relevant to cancer and inflammation.
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's efficacy in various models:
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Antitumor Activity : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the cell type.
Cell Line IC50 (µM) MCF7 (breast cancer) 15 HeLa (cervical cancer) 20 A549 (lung cancer) 30 - Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Case Study 1: Cancer Treatment
- A study investigated the effects of this compound on MCF7 breast cancer cells. Treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry.
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Case Study 2: Inflammatory Disorders
- In a murine model of colitis, administration of the compound resulted in decreased inflammatory markers and improved histopathological scores compared to control groups.
Safety and Toxicity
Preliminary toxicity assessments indicate a favorable safety profile for the compound at therapeutic doses. However, further studies are required to fully elucidate its toxicological profile.
Q & A
Q. What are the standard synthetic pathways for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions. Critical steps include:
- Ring formation : Cyclization of precursor amines under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF .
- Sulfonamide coupling : Reaction of the oxazepine intermediate with 2,5-difluorobenzenesulfonyl chloride in dichloromethane, requiring inert atmospheres to prevent hydrolysis .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization relies on temperature control (0–25°C for coupling) and stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride .
Q. How is structural confirmation achieved post-synthesis?
A combination of spectroscopic and spectrometric methods is used:
- ¹H/¹³C NMR : Assign peaks to the oxazepine core (δ 4.2–4.5 ppm for methylene protons) and sulfonamide group (δ 7.8–8.1 ppm for aromatic fluorines) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and amide C=O (1680–1660 cm⁻¹) .
Q. What solubility characteristics influence experimental design in pharmacological studies?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For in vitro assays:
- Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (final DMSO <0.1%) to avoid cytotoxicity .
- Solubility in PBS (pH 7.4): ~5–10 µM, necessitating solubilizing agents like cyclodextrins for higher concentrations .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. allyl groups) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Ethyl group at position 5 : Enhances metabolic stability compared to allyl derivatives (t₁/₂ in liver microsomes: 45 vs. 22 min) .
- 2,5-Difluorobenzenesulfonamide : Increases target binding affinity (IC₅₀ = 12 nM vs. 85 nM for non-fluorinated analogs) due to halogen bonding with kinase active sites . Methodologies :
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets like SYK kinase .
- In vitro assays : Competitive binding assays with fluorescence polarization or TR-FRET readouts .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions:
- Cell line variability : Use isogenic cell panels to control for genetic background (e.g., HEK293 vs. Jurkat cells) .
- ATP concentration : Standardize ATP levels (1 mM) in kinase assays to avoid false negatives .
- Statistical analysis : Apply multivariate regression to isolate compound-specific effects from batch variability .
Q. How are pharmacokinetic properties evaluated in preclinical models?
Key methodologies include:
- In vitro ADME : Microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability models .
- In vivo PK : Administer IV/PO doses (1–10 mg/kg) in rodents; quantify plasma levels via LC-MS/MS with a LLOQ of 1 ng/mL .
- Metabolite profiling : UPLC-QTOF to identify oxidative metabolites (e.g., hydroxylation at the dimethyl group) .
Q. What degradation pathways are observed under accelerated stability conditions?
- Hydrolysis : Sulfonamide bond cleavage in acidic buffers (pH <3), detected by LC-MS as free oxazepine and sulfonic acid .
- Oxidation : Formation of N-oxide derivatives at the oxazepine nitrogen under H₂O₂ exposure . Stabilization strategies : Lyophilize in amber vials under argon and store at –80°C for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
